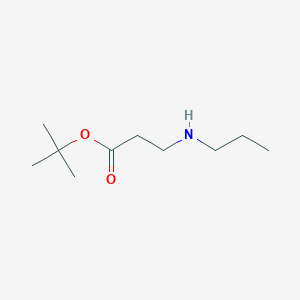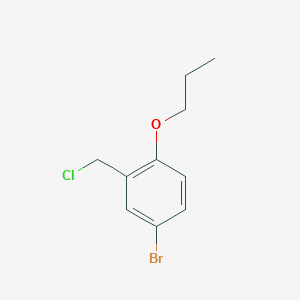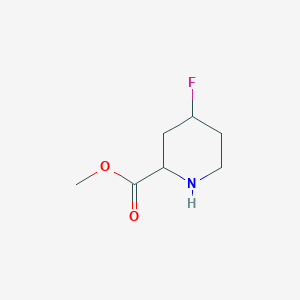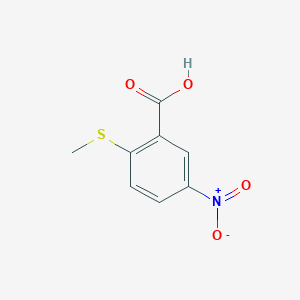
2-(Trifluoromethyl)-1,3-oxathiolan-2-amine
Descripción general
Descripción
The compound “2-(Trifluoromethyl)-1,3-oxathiolan-2-amine” is an organic compound containing a trifluoromethyl group (-CF3), an oxathiolan ring (a five-membered ring containing an oxygen atom, a sulfur atom, and three carbon atoms), and an amine group (-NH2) .
Molecular Structure Analysis
The trifluoromethyl group is a common functional group in organic chemistry and is known for its high electronegativity and the ability to form stable compounds . The oxathiolan ring is a heterocyclic compound, and its structure could be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The reactivity of “2-(Trifluoromethyl)-1,3-oxathiolan-2-amine” would likely be influenced by the trifluoromethyl group, which is known to enhance the reactivity of the compounds it’s part of . The amine group could also participate in various reactions, such as condensation reactions or acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethyl)-1,3-oxathiolan-2-amine” would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, while the amine group could allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación
Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs . This group, along with the amide group, is prevalent in medicinally important compounds due to their stability and polarity . These properties allow drug molecules to interact with biological receptors and enzymes . Therefore, 2-(Trifluoromethyl)-1,3-oxathiolan-2-amine could potentially be used in the development of new drugs.
Increasing Metabolic Stability of Drugs
The incorporation of fluorine atoms in drug compounds can increase their metabolic stability . Metabolic enzymes struggle to degrade carbon-fluorine bonds rapidly, making them an effective way to increase the metabolic stability of drug compounds .
Synthesis of Complex Molecules
The trifluoromethyl group can participate in the formation of complex molecular structures . For example, it has been shown to participate in the formation of homometallic and heterometallic molecular squares .
Suzuki-Miyaura Couplings
Boronic acids can participate in chemical reactions called Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules. Therefore, if 2-(Trifluoromethyl)-1,3-oxathiolan-2-amine contains a boronic acid group, it could potentially be used in these types of reactions.
Synthesis of N-Trifluoromethylamides
Scattolin et al. have described a practical solution for the synthesis of an otherwise almost inaccessible family of fluorinated amides that contain an N-trifluoromethyl group . Therefore, 2-(Trifluoromethyl)-1,3-oxathiolan-2-amine could potentially be used in the synthesis of these types of compounds.
Creation of Fluorinated Compounds
A practical method has been devised to synthesize compounds that have previously been almost impossible to make . The combination of fluorine atoms and amide groups in the compounds might be useful in pharmaceuticals . Therefore, 2-(Trifluoromethyl)-1,3-oxathiolan-2-amine could potentially be used in the creation of these types of fluorinated compounds.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(trifluoromethyl)-1,3-oxathiolan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NOS/c5-3(6,7)4(8)9-1-2-10-4/h1-2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDOCGQMWZETRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(O1)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid](/img/structure/B3279814.png)
![2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-](/img/structure/B3279820.png)

![5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B3279834.png)





![2,7-Dichlorobenzo[d]thiazol-4-amine](/img/structure/B3279887.png)
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B3279899.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B3279906.png)
![2-[(1S)-1-Aminoethyl]-3-methylphenol](/img/structure/B3279909.png)
